N-Piperoylphenylalanine
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Overview
Description
N-Piperoylphenylalanine is a compound that belongs to the class of amides, specifically derived from the combination of piperic acid and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Piperoylphenylalanine typically involves the reaction of piperic acid with phenylalanine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Piperoylphenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Piperoylphenylalanine exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its bioenhancing properties.
Phenylalanine: An essential amino acid involved in protein synthesis.
N-Carbamoylphenylalanine: A related compound used in the synthesis of beta-lactam antibiotics.
Uniqueness
N-Piperoylphenylalanine is unique due to its combined structural features of piperic acid and phenylalanine, which confer distinct chemical and biological properties
Properties
CAS No. |
90778-84-0 |
---|---|
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H19NO5/c23-20(22-17(21(24)25)12-15-6-2-1-3-7-15)9-5-4-8-16-10-11-18-19(13-16)27-14-26-18/h1-11,13,17H,12,14H2,(H,22,23)(H,24,25)/b8-4+,9-5+/t17-/m0/s1 |
InChI Key |
PUONKJCAZBJHHL-AAUSXKQESA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C=C/C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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